4-Bromothiophene-3-carboxamide
CAS No.: 100245-61-2
Cat. No.: VC7861689
Molecular Formula: C5H4BrNOS
Molecular Weight: 206.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100245-61-2 |
|---|---|
| Molecular Formula | C5H4BrNOS |
| Molecular Weight | 206.06 g/mol |
| IUPAC Name | 4-bromothiophene-3-carboxamide |
| Standard InChI | InChI=1S/C5H4BrNOS/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H2,7,8) |
| Standard InChI Key | BMZBDWPOBVGKSU-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CS1)Br)C(=O)N |
| Canonical SMILES | C1=C(C(=CS1)Br)C(=O)N |
Introduction
Structural Characteristics
The molecular architecture of 4-bromothiophene-3-carboxamide is defined by a five-membered thiophene ring system. The bromine atom occupies the 4-position, while the carboxamide group () is situated at the 3-position. This arrangement creates distinct electronic and steric environments that influence reactivity. The SMILES notation and InChIKey provide unambiguous identifiers for this compound .
Key structural features include:
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Aromatic Thiophene Core: The sulfur atom in the ring contributes to electron delocalization, stabilizing the structure.
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Bromine Substituent: A heavy halogen atom that enhances electrophilic substitution reactivity at adjacent positions.
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Carboxamide Functional Group: Introduces hydrogen-bonding capabilities and modulates solubility.
Comparative analysis with positional isomers, such as 3-bromothiophene-2-carboxamide, reveals significant differences in electronic effects. The 4-bromo substitution minimizes steric hindrance compared to ortho-substituted analogs, facilitating regioselective reactions .
Physical and Chemical Properties
Molecular and Spectroscopic Data
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Molecular Formula:
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Molecular Weight: 205.05 g/mol
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Predicted Collision Cross Sections (CCS):
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 205.92698 | 127.1 |
| [M+Na]⁺ | 227.90892 | 128.1 |
| [M+NH₄]⁺ | 222.95352 | 132.4 |
| [M+K]⁺ | 243.88286 | 129.5 |
| [M-H]⁻ | 203.91242 | 127.4 |
These CCS values, derived from ion mobility spectrometry predictions, aid in compound identification during mass spectrometric analysis .
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) due to the carboxamide group. Limited solubility in water ().
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Stability: Stable under inert atmospheres but susceptible to hydrolysis under strongly acidic or basic conditions.
Chemical Reactivity
The compound participates in reactions characteristic of both its bromine and carboxamide substituents:
Nucleophilic Aromatic Substitution
The bromine atom acts as a leaving group in reactions with nucleophiles (e.g., amines, alkoxides). For example, treatment with pyrrolidine in the presence of facilitates Suzuki-Miyaura coupling to form biaryl derivatives.
Carboxamide Transformations
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Hydrolysis: Under acidic conditions, the carboxamide converts back to the carboxylic acid.
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Reduction: Lithium aluminum hydride () reduces the carboxamide to a primary amine.
Applications in Drug Development
This compound serves as a building block for:
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Antiviral Agents: Analogous to hybrid inhibitors targeting norovirus replication .
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Kinase Inhibitors: The carboxamide moiety mimics ATP-binding motifs in kinase active sites.
Future Research Directions
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Pharmacokinetic Profiling: Assess absorption, distribution, metabolism, and excretion (ADME) properties.
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Mechanistic Studies: Elucidate targets in viral or cancer pathways.
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Synthetic Optimization: Develop scalable, green chemistry routes.
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